molecular formula C15H20N2O3 B12864676 (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide CAS No. 572923-16-1

(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide

Cat. No.: B12864676
CAS No.: 572923-16-1
M. Wt: 276.33 g/mol
InChI Key: ZAFZFTUFRNRSBK-LBPRGKRZSA-N
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Description

(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide is a chiral compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino alcohol with an isocyanate to form the oxazolidinone ring. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as piperidine or acetic acid .

Industrial Production Methods

On an industrial scale, the production of this compound may involve multi-step synthesis with high-yielding reactions. The process might include the use of high-performance liquid chromatography (HPLC) for the purification of intermediates and final products to ensure the desired optical purity .

Chemical Reactions Analysis

Types of Reactions

(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

    Substitution: The benzamide moiety can undergo substitution reactions to introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorine under acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones and benzamides, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of chiral molecules and catalysts.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide involves its interaction with specific molecular targets. The oxazolidinone ring is known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of the initiation complex, thereby inhibiting bacterial growth. The compound may also interact with other cellular pathways, depending on its specific structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide is unique due to its specific chiral configuration and the presence of both oxazolidinone and benzamide moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

572923-16-1

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

4-[(4S)-4-ethyl-2-oxo-1,3-oxazolidin-3-yl]-N-propylbenzamide

InChI

InChI=1S/C15H20N2O3/c1-3-9-16-14(18)11-5-7-13(8-6-11)17-12(4-2)10-20-15(17)19/h5-8,12H,3-4,9-10H2,1-2H3,(H,16,18)/t12-/m0/s1

InChI Key

ZAFZFTUFRNRSBK-LBPRGKRZSA-N

Isomeric SMILES

CCCNC(=O)C1=CC=C(C=C1)N2[C@H](COC2=O)CC

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)N2C(COC2=O)CC

Origin of Product

United States

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